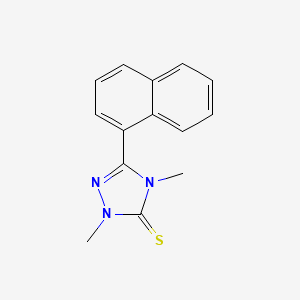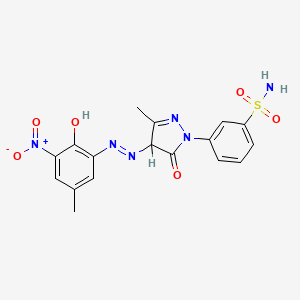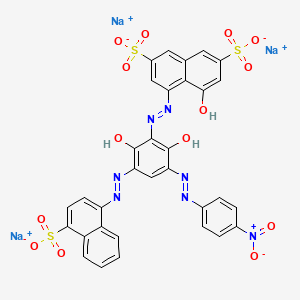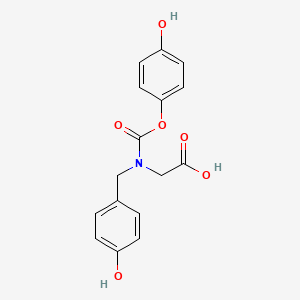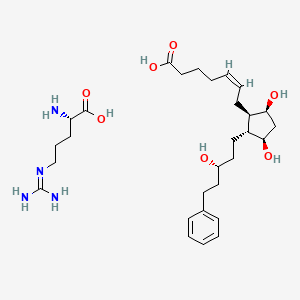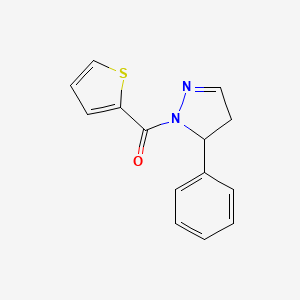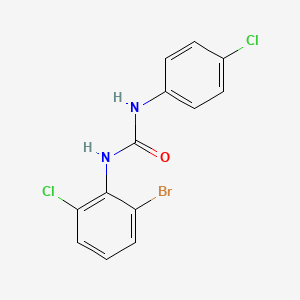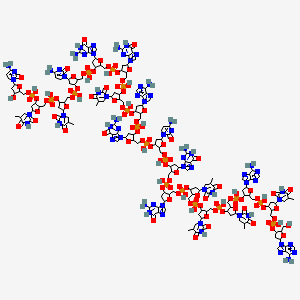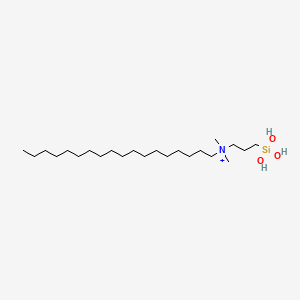
N,N-Dimethyl-N-(3-(trihydroxysilyl)propyl)octadecan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N-(3-(trihydroxysilyl)propyl)octadecan-1-aminium is a useful research compound. Its molecular formula is C23H52NO3Si+ and its molecular weight is 418.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
The synthesis of N,N-Dimethyl-N-(3-(trihydroxysilyl)propyl)octadecan-1-aminium typically involves the reaction of octadecylamine with 3-chloropropyltrimethoxysilane in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated under reflux conditions. The resulting product is then purified through distillation or recrystallization .
Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
N,N-Dimethyl-N-(3-(trihydroxysilyl)propyl)octadecan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trihydroxysilyl group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N-(3-(trihydroxysilyl)propyl)octadecan-1-aminium has a wide range of applications in scientific research:
Chemistry: It is used as a surface modifier to enhance the properties of materials such as polymers, ceramics, and glass.
Biology: The antimicrobial properties of this compound make it useful in developing coatings and treatments for medical devices and surfaces.
Industry: It is employed in the production of silicone-based materials, including sealants, adhesives, and elastomers.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N-(3-(trihydroxysilyl)propyl)octadecan-1-aminium involves its interaction with microbial cell membranes. The long alkyl chain disrupts the lipid bilayer, leading to cell lysis and death. The trihydroxysilyl group facilitates the binding of the compound to surfaces, providing long-lasting antimicrobial effects . Additionally, the compound can form covalent bonds with other materials, enhancing their properties and stability .
Comparación Con Compuestos Similares
N,N-Dimethyl-N-(3-(trihydroxysilyl)propyl)octadecan-1-aminium is unique due to its combination of a long alkyl chain and a trihydroxysilyl group. Similar compounds include:
N,N-Dimethyl-N-(3-(trimethoxysilyl)propyl)octadecan-1-aminium: This compound has a trimethoxysilyl group instead of a trihydroxysilyl group, which affects its reactivity and applications.
N,N-Dimethyl-N-(3-(trihydroxysilyl)propyl)hexadecan-1-aminium: This compound has a shorter alkyl chain, which influences its physical properties and effectiveness in certain applications.
The unique combination of functional groups in this compound makes it particularly effective in applications requiring both hydrophobicity and reactivity with surfaces .
Propiedades
Número CAS |
685886-93-5 |
|---|---|
Fórmula molecular |
C23H52NO3Si+ |
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
dimethyl-octadecyl-(3-trihydroxysilylpropyl)azanium |
InChI |
InChI=1S/C23H52NO3Si/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(2,3)22-20-23-28(25,26)27/h25-27H,4-23H2,1-3H3/q+1 |
Clave InChI |
VIPNRKILJNUCCU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCC[Si](O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


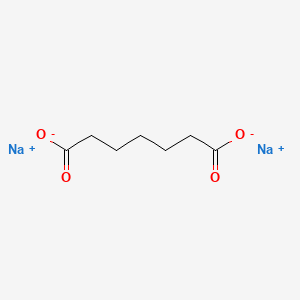
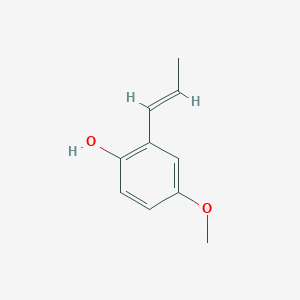
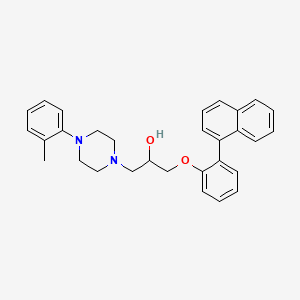
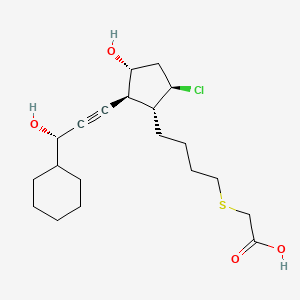
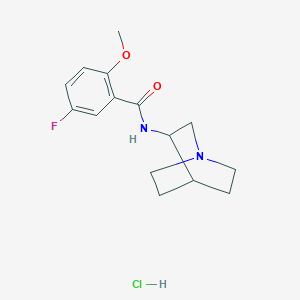
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12729032.png)
